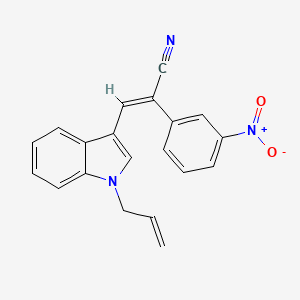
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile, also known as ANI, is a synthetic compound that has been widely studied for its potential use in scientific research. ANI is a member of the acrylonitrile family and is known for its unique chemical structure and properties.
作用机制
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile works by inhibiting the activity of eukaryotic elongation factor 2 (eEF2), which is involved in protein synthesis. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile binds to the ribosome and prevents the movement of the ribosome along the mRNA, which inhibits protein synthesis.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on protein synthesis, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile is stable and can be stored for long periods of time. However, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has some limitations, including its potential toxicity and its effects on other cellular processes.
未来方向
There are several future directions for research on 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile. One area of research is the development of more selective inhibitors of eEF2, which could be used to study the role of protein synthesis in specific cellular processes. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile could be used as a tool for studying the role of protein synthesis in other areas of biology, such as cancer biology and developmental biology.
合成方法
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or ketone with a nitroalkene in the presence of a base. The resulting product is a β-nitrostyrene, which can be further reacted with an allylamine to produce 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile. Other methods for synthesizing 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted organic synthesis.
科学研究应用
3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use in a variety of scientific research applications, including neuroscience and pharmacology. 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit protein synthesis in neurons, which can be used to study the role of protein synthesis in synaptic plasticity and memory formation. Additionally, 3-(1-allyl-1H-indol-3-yl)-2-(3-nitrophenyl)acrylonitrile has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-10-22-14-17(19-8-3-4-9-20(19)22)11-16(13-21)15-6-5-7-18(12-15)23(24)25/h2-9,11-12,14H,1,10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSAJYECVDSOM-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-nitrophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

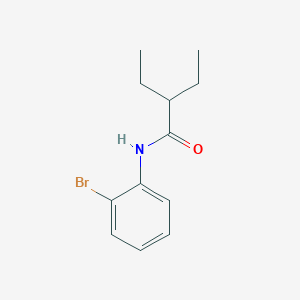
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
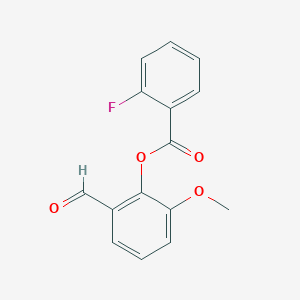
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)

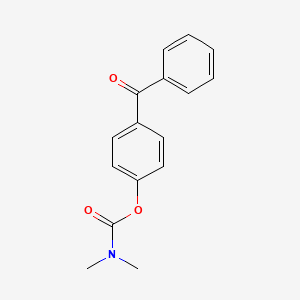
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
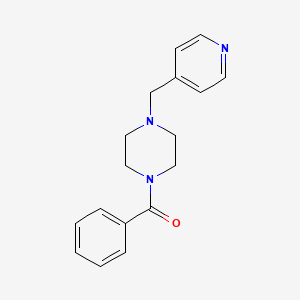
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)